molecular formula C14H10F2O2 B12070166 2-(3,3'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid

2-(3,3'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid

Cat. No.: B12070166
M. Wt: 248.22 g/mol
InChI Key: RFQYCWJOFGQYKD-UHFFFAOYSA-N
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Description

2-(3,3’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid is an organic compound with the molecular formula C14H10F2O2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 3 and 3’ positions, and an acetic acid group is attached to the 4 position of one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:

    Halogenation: The biphenyl compound is first halogenated to introduce fluorine atoms at the desired positions. This can be achieved using reagents like N-bromosuccinimide (NBS) followed by fluorination.

    Coupling Reaction: The halogenated biphenyl is then subjected to a coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the acetic acid group. This reaction often uses palladium catalysts and bases like potassium carbonate in an organic solvent.

    Hydrolysis: The final step involves hydrolysis to convert the ester intermediate into the acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted biphenyl derivatives

Scientific Research Applications

2-(3,3’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,3’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acetic acid group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Difluorophenyl)acetic acid: Similar structure but with fluorine atoms at different positions.

    3,3’-Difluoro-1,1’-biphenyl: Lacks the acetic acid group.

    2-Biphenyl-3’,5’-difluoro-acetic acid: Fluorine atoms at different positions.

Uniqueness

2-(3,3’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid is unique due to the specific positioning of the fluorine atoms and the acetic acid group. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C14H10F2O2

Molecular Weight

248.22 g/mol

IUPAC Name

2-[2-fluoro-4-(3-fluorophenyl)phenyl]acetic acid

InChI

InChI=1S/C14H10F2O2/c15-12-3-1-2-9(6-12)10-4-5-11(8-14(17)18)13(16)7-10/h1-7H,8H2,(H,17,18)

InChI Key

RFQYCWJOFGQYKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)CC(=O)O)F

Origin of Product

United States

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